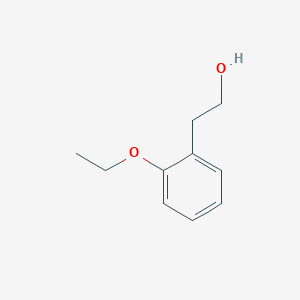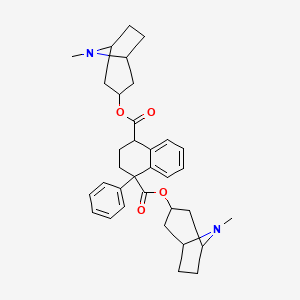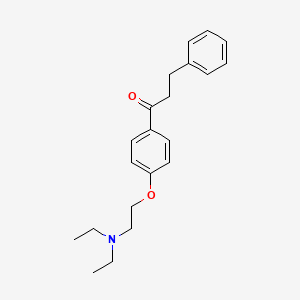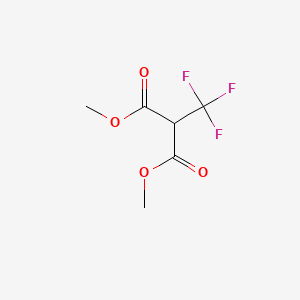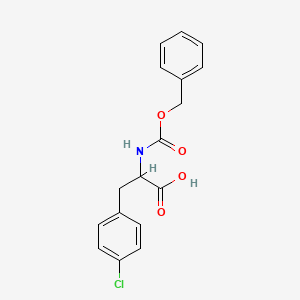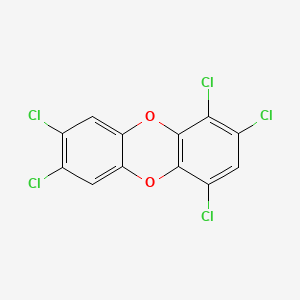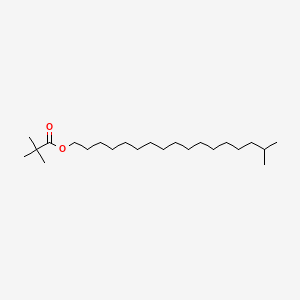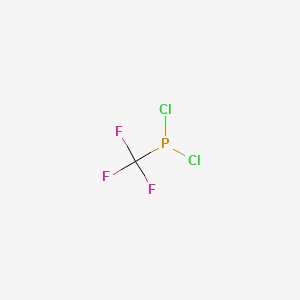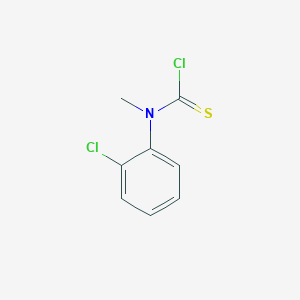
N-(2-氯苯基)-N-甲基硫代氨基甲酰氯
描述
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group (–CSNH–) attached to a 2-chlorophenyl and a methyl group
科学研究应用
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can be synthesized through the reaction of 2-chloroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves the use of large-scale reactors where 2-chloroaniline and methyl isothiocyanate are combined with a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thiocarbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(2-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
Substituted Thiocarbamates: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
作用机制
The mechanism of action of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The thiocarbamoyl group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various molecular pathways and targets, resulting in the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
- N-(2-Chlorophenyl)-N-methylcarbamoyl chloride
- N-(2-Chlorophenyl)-N-methylthiourea
- N-(2-Chlorophenyl)-N-methylisothiocyanate
Uniqueness
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it has a unique combination of the thiocarbamoyl group and the 2-chlorophenyl moiety, which contributes to its specific applications and effects.
属性
IUPAC Name |
N-(2-chlorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXLJQMMWKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374039 | |
| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-72-7 | |
| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


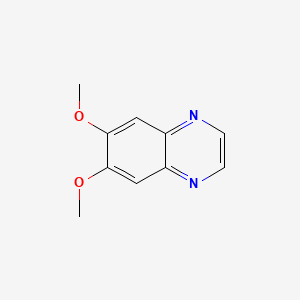

![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)
